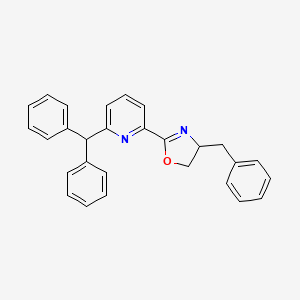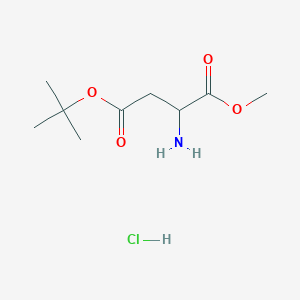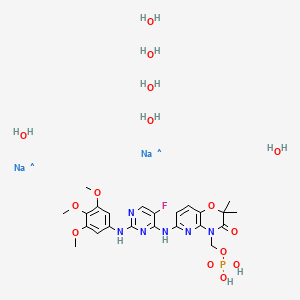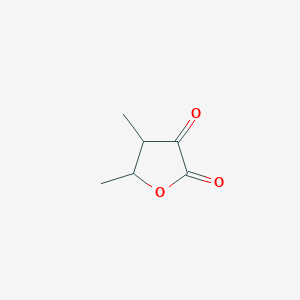
2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole est un composé chiral présentant des applications potentielles dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux. Le composé présente un cycle pyridine, un groupe benzhydryle et un cycle dihydrooxazole, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole implique généralement des réactions organiques en plusieurs étapes. Une voie possible comprend :
Formation du cycle pyridine : À partir d’un précurseur approprié, le cycle pyridine peut être synthétisé par des réactions de cyclisation.
Introduction du groupe benzhydryle : Le groupe benzhydryle peut être introduit par alkylation de Friedel-Crafts ou d’autres méthodes appropriées.
Formation du cycle dihydrooxazole : Le cycle dihydrooxazole peut être formé par des réactions de cyclisation impliquant des précurseurs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénation à l’aide d’halogènes tels que le chlore ou le brome en présence d’un catalyseur.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Recherché pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés et comme catalyseur dans les procédés industriels.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
Le mécanisme d’action du (S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. La structure du composé lui permet de participer à diverses voies biochimiques, influençant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
®-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole : L’énantiomère du composé présentant des propriétés chimiques similaires mais des activités biologiques différentes.
2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole : Le mélange racémique contenant les deux énantiomères.
Unicité
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole est unique en raison de sa configuration chirale spécifique, qui peut entraîner des activités biologiques et des interactions distinctes par rapport à son énantiomère ou à son mélange racémique.
Propriétés
Formule moléculaire |
C28H24N2O |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H24N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,24,27H,19-20H2 |
Clé InChI |
GHRIFGCHRUEFAC-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)


![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)

![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)


![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)
